1H NMR and 13C NMR spectra trans-1-Cbz-4-amino-3-methoxypiperidine hcl
1H NMR and 13C NMR spectra trans-1-Cbz-4-amino-3-methoxypiperidine hcl
In-Depth Technical Guide: 1 H and 13 C NMR Characterization of trans-1-Cbz-4-amino-3-methoxypiperidine Hydrochloride
Executive Summary
trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride is a highly functionalized, chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and paroxetine analogs. The accurate structural validation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct analytical challenges: the stereochemical assignment of the 3,4-disubstituted piperidine core, and the spectral complexities introduced by the restricted rotation of the N-carboxybenzyl (Cbz) protecting group.
This whitepaper provides a comprehensive, causality-driven guide to interpreting the 1 H and 13 C NMR spectra of this compound, detailing the conformational dynamics, spectral assignments, and a self-validating experimental protocol for unambiguous characterization.
Structural and Conformational Dynamics
To accurately interpret the NMR spectra, one must first understand the three-dimensional behavior of the molecule in solution. The spectral output is entirely dictated by the molecule's conformational equilibrium and the rotational barriers of its functional groups.
The Piperidine Chair and Stereochemistry
The trans-3,4-disubstitution pattern on the piperidine ring dictates the relative stereochemistry of the methoxy (-OCH 3 ) and ammonium (-NH 3+ ) groups. In a 6-membered chair conformation, trans-1,2-relationships (which corresponds to the 3,4-positions in piperidine) can exist in either a diaxial or diequatorial geometry. Because both the methoxy and ammonium groups possess significant steric bulk (defined by their respective A-values), the diequatorial conformation is overwhelmingly favored to minimize 1,3-diaxial steric clashes.
Consequently, the protons attached to C3 and C4 ( H3 and H4 ) are forced into axial positions . According to the Karplus equation, the ~180° dihedral angle between these antiperiplanar axial protons results in a large vicinal coupling constant ( J3,4≈9−11 Hz) . This large J -value serves as the primary diagnostic feature confirming the trans stereochemistry.
Carbamate (Cbz) Rotameric Exchange
The Cbz protecting group at the N1 position introduces a secondary layer of spectral complexity. Delocalization of the piperidine nitrogen's lone pair into the adjacent carbamate carbonyl creates partial double-bond character along the N–C(O) bond. This restricts free rotation, leading to the formation of syn and anti rotamers .
At room temperature (298 K), the rate of interconversion between these rotamers occurs on the NMR timescale. This intermediate exchange rate causes severe line broadening or peak doubling, particularly for the nuclei closest to the carbamate nitrogen (C2, C6, and their attached protons) .
Fig 1: Conformational dynamics and rotameric exchange affecting NMR spectra.
Spectral Assignments and Causality
The following tables synthesize the expected 1 H and 13 C NMR data for the compound. DMSO- d6 is the mandatory solvent choice here; unlike CDCl 3 , it fully solubilizes the hydrochloride salt, and unlike D 2 O, it slows the chemical exchange of the ammonium (-NH 3+ ) protons sufficiently to render them visible in the 1 H spectrum.
Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Causality / Mechanistic Rationale |
| NH 3+ (C4) | 8.20 – 8.50 | br s | 3H | - | Protonated amine. Broadened by quadrupolar relaxation of 14 N and chemical exchange. |
| Cbz-Ar | 7.30 – 7.40 | m | 5H | - | Aromatic protons of the benzyl group; typical multiplet cluster. |
| Cbz-CH 2 | 5.08 | s (or ABq) | 2H | - | Benzylic protons. May present as an AB quartet if the chiral center induces diastereotopicity, or split by rotamers. |
| H2 (eq/ax) | 3.80 – 4.10, 2.70 – 2.90 | m | 2H | - | Highly deshielded by the adjacent N-Cbz group. Severely broadened due to rotameric exchange. |
| H6 (eq/ax) | 3.70 – 4.00, 2.80 – 3.00 | m | 2H | - | Similar to H2; broadened by rotamers and deshielded by N1. |
| H3 (axial) | 3.50 – 3.65 | m | 1H | J3,4≈10.5 | Deshielded by the electronegative -OCH 3 oxygen. Exhibits a large diaxial coupling with H4. |
| OCH 3 | 3.35 | s | 3H | - | Sharp, distinct singlet isolated from the spin system. |
| H4 (axial) | 3.20 – 3.40 | m | 1H | J4,3≈10.5 | Deshielded by the adjacent -NH 3+ . Exhibits a large diaxial coupling with H3. |
| H5 (eq/ax) | 1.95 – 2.10, 1.45 – 1.65 | m | 2H | - | Aliphatic protons furthest from electronegative heteroatoms; most upfield signals. |
Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift (δ, ppm) | Causality / Mechanistic Rationale |
| C=O (Cbz) | ~154.5 | Carbamate carbonyl carbon; highly deshielded. |
| Ar-C (ipso) | ~136.8 | Quaternary aromatic carbon of the benzyl group. |
| Ar-C (o, m, p) | 128.3, 127.8, 127.5 | Aromatic methine carbons. |
| C3 | ~76.0 | Heavily deshielded by the directly attached methoxy oxygen. |
| Cbz-CH 2 | ~66.5 | Benzylic carbon attached to the carbamate oxygen. |
| OCH 3 | ~56.5 | Methoxy methyl carbon. |
| C4 | ~51.0 | Deshielded by the protonated amine (-NH 3+ ). |
| C2 | ~45.0 | Adjacent to N-Cbz. Peak is typically broad or doubled due to rotamers. |
| C6 | ~43.5 | Adjacent to N-Cbz. Peak is typically broad or doubled due to rotamers. |
| C5 | ~26.5 | Aliphatic methylene, least deshielded carbon in the piperidine ring. |
Experimental Protocols for Self-Validating NMR Workflows
To ensure absolute scientific integrity, the analytical workflow cannot rely solely on 1D NMR at ambient temperature. A self-validating system utilizing 2D correlation and Variable Temperature (VT) NMR is required to resolve rotameric ambiguity and confirm regiochemistry.
Protocol A: 2D NMR Regiochemical Validation
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Sample Preparation : Dissolve ~20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 .
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COSY (Correlation Spectroscopy) : Use the 1 H- 1 H COSY spectrum to trace the continuous spin system of the piperidine ring. Start at the most upfield signals (H5 at ~1.5-2.0 ppm). H5 will couple to H4 and H6. H4 will couple to H3. This confirms the relative connectivity of the ring.
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HSQC (Heteronuclear Single Quantum Coherence) : Map the 1 H signals to their directly attached 13 C nuclei. This immediately differentiates the methoxy CH 3 (~3.35 / 56.5 ppm) from the piperidine ring CH and CH 2 groups.
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HMBC (Heteronuclear Multiple Bond Correlation) : Validate the placement of the Cbz group. Look for a 3JCH correlation from the Cbz-CH 2 protons (~5.08 ppm) to the carbamate carbonyl (~154.5 ppm), and from the piperidine H2/H6 protons to the same carbonyl.
Fig 2: Self-validating 2D NMR workflow for unambiguous spectral assignment.
Protocol B: Variable Temperature (VT) NMR for Rotamer Resolution
To prove that the broadness of the C2 and C6 signals is due to Cbz rotamers (and not sample impurity or aggregation), a VT-NMR experiment must be executed.
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Baseline Acquisition : Acquire a standard 1D 1 H and 13 C spectrum at 298 K. Note the broad, poorly resolved multiplets for H2/H6 and the broadened carbon signals at ~43-45 ppm.
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Thermal Ramp : Gradually heat the sample within the NMR probe from 298 K to 353 K (80 °C) in 10 K increments. Allow 5 minutes of equilibration time at each temperature step before tuning, matching, and shimming.
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Coalescence Observation : As thermal energy increases, the rate of rotation around the carbamate N–C(O) bond surpasses the NMR timescale. The previously broad signals for C2 and C6 will coalesce into sharp, time-averaged peaks .
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Reversibility Check : Cool the sample back to 298 K and re-acquire the spectra to confirm that the signals broaden once again, proving the phenomenon is a reversible thermodynamic process and not thermal degradation.
References
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Diastereoconvergent Synthesis of (–)-Paroxetine European Journal of Organic Chemistry (via ResearchGate) URL:[Link]
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3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS National Institutes of Health (PMC) URL:[Link]
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Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry European Journal of Organic Chemistry (via Radboud University Repository) URL:[Link]
